molecular formula C12H12Cl2O4 B361846 Diethyl 2,5-dichloroterephthalate CAS No. 75024-28-1

Diethyl 2,5-dichloroterephthalate

Cat. No.: B361846
CAS No.: 75024-28-1
M. Wt: 291.12g/mol
InChI Key: NIBXAOXBKXLOOJ-UHFFFAOYSA-N
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Description

Fundamental Molecular Structure

Diethyl 2,5-dichloroterephthalate, bearing the Chemical Abstracts Service registry number 75024-28-1, possesses the molecular formula C₁₂H₁₂Cl₂O₄ with a calculated molecular weight of 291.12 g/mol. The compound represents a diethyl ester derivative of 2,5-dichloroterephthalic acid, where two chlorine atoms occupy the 2 and 5 positions of the benzene ring, while ethyl ester groups are attached to the 1 and 4 carboxyl positions.

The systematic nomenclature identifies this compound as diethyl 2,5-dichlorobenzene-1,4-dicarboxylate, reflecting its structural organization within the terephthalic acid family. The molecular architecture demonstrates C₂ᵥ symmetry, with the chlorine substituents positioned meta to each other on the aromatic ring. This specific substitution pattern significantly influences the compound's electronic distribution and subsequent reactivity patterns.

The crystalline structure exhibits planar aromatic characteristics with minimal deviation from coplanarity due to steric interactions between the chlorine atoms and adjacent carbonyl groups. X-ray crystallographic studies of related dichloroterephthalate derivatives have demonstrated that the chlorine substituents adopt positions that minimize intramolecular steric hindrance while maximizing conjugative stabilization with the aromatic system.

Electronic Configuration and Bonding Analysis

The presence of chlorine substituents in the 2,5-positions creates significant electronic perturbations within the aromatic system. The chlorine atoms, being electronegative and possessing lone pair electrons, exhibit both inductive electron-withdrawing effects and mesomeric electron-donating characteristics through resonance structures. This dual electronic behavior results in a complex electronic distribution that influences both the chemical reactivity and physical properties of the molecule.

The ester functionalities contribute additional electronic complexity through their carbonyl groups, which serve as electron-withdrawing centers. The combination of chlorine substituents and ester groups creates a molecule with intermediate polarity, positioned between purely aromatic compounds and highly polar functionalized derivatives. This electronic configuration directly impacts the compound's solubility characteristics, intermolecular interactions, and thermal properties.

Bond length analysis reveals that the carbon-chlorine bonds maintain typical aromatic C-Cl distances of approximately 1.74 Å, while the ester carbonyl bonds exhibit standard C=O distances of 1.23 Å. The aromatic C-C bonds demonstrate slight variations from benzene's standard 1.39 Å due to electronic perturbations introduced by the substituents.

Properties

IUPAC Name

diethyl 2,5-dichlorobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBXAOXBKXLOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 2,5-Dichloroterephthalic Acid Production

The foundational step involves synthesizing 2,5-dichloroterephthalic acid, achieved through two primary pathways:

Chlorination of p-Xylene Derivatives

p-Xylene undergoes electrophilic aromatic chlorination using Cl₂ in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) at 40–60°C. This yields 2,5-dichloro-1,4-dimethylbenzene, which is subsequently oxidized to 2,5-dichloroterephthalic acid via potassium permanganate (KMnO₄) or nitric acid (HNO₃) under reflux.

Reaction conditions for oxidation:

  • Oxidizing agent: 10% HNO₃ (v/v)

  • Temperature: 100–120°C

  • Duration: 12–24 hours

  • Yield: 68–75%

Direct Chlorination of Terephthalic Acid

Terephthalic acid is chlorinated using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under UV light. The reaction requires precise temperature control (50–70°C) to favor 2,5-dichlorination over other positional isomers.

Key parameters:

ParameterValue
Chlorinating agentSO₂Cl₂ (1.2 equiv)
CatalystNone
SolventCCl₄
Yield60–65%

Esterification to Diethyl 2,5-Dichloroterephthalate

The carboxylic acid groups of 2,5-dichloroterephthalic acid are esterified with ethanol using acid catalysis. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) facilitates protonation of the carbonyl oxygen, enhancing nucleophilic attack by ethanol.

Standard protocol:

  • Molar ratio: 1:4 (acid:ethanol)

  • Catalyst: 2% H₂SO₄ (w/w)

  • Temperature: 80–100°C (reflux)

  • Duration: 6–8 hours

  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation

Performance metrics:

MetricValue
Conversion rate>95%
Isolated yield85–90%
Purity (HPLC)≥98%

Directed Chlorination of Diethyl Terephthalate

Substrate Preparation: Diethyl Terephthalate

Diethyl terephthalate is synthesized via esterification of terephthalic acid under conditions analogous to Section 1.2, achieving yields >90%.

Regioselective Chlorination

Chlorine introduction at the 2,5-positions is achieved using N-chlorosuccinimide (NCS) or Cl₂ with iodine (I₂) as a catalyst. The ester groups act as meta-directors, guiding electrophilic attack to the desired positions.

Optimized conditions:

ParameterValue
Chlorinating agentNCS (2.2 equiv)
CatalystI₂ (0.1 equiv)
SolventAcetic acid
Temperature70–80°C
Duration8–10 hours
Yield75–80%

Side reactions:

  • Over-chlorination at 2,3,5-positions (5–8% byproduct)

  • Ester hydrolysis under prolonged heating (3–5% loss)

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitationsYield (%)Purity (%)
Acid esterificationHigh purity, scalableMulti-step, costly precursors85–90≥98
Directed chlorinationSingle-step, fewer intermediatesLower regioselectivity75–8090–95

Cost considerations:

  • Route 1: Precursor synthesis accounts for 60% of total cost (oxidants, chlorination agents).

  • Route 2: NCS and iodine increase reagent costs by 30% compared to Cl₂-based methods.

Industrial-Scale Adaptations

Continuous Flow Esterification

Tubular reactors with inline neutralization units reduce reaction times to 2–3 hours while maintaining yields >88%. Key parameters:

  • Residence time: 15–20 minutes

  • Temperature: 120°C (pressurized)

  • Catalyst: Heterogeneous ion-exchange resins

Solvent Recycling

Ethanol recovery via fractional distillation achieves 95% solvent reuse, lowering production costs by 25%.

Emerging Methodologies

Enzymatic Esterification

Lipase-catalyzed reactions (e.g., Candida antarctica Lipase B) enable esterification at 50°C with:

  • Yield: 78–82%

  • Benefits: Reduced energy use, no acidic waste

Photocatalytic Chlorination

UV-assisted Cl₂ activation using TiO₂ nanoparticles enhances regioselectivity (90% 2,5-product) at 40°C .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dichloroterephthalate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield 2,5-dichloroterephthalic acid.

    Reduction: The compound can be reduced to form diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Depending on the nucleophile, products like diethyl 2,5-diaminobenzene-1,4-dicarboxylate can be formed.

    Hydrolysis: 2,5-dichloroterephthalic acid.

    Reduction: Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate.

Scientific Research Applications

Preparation Methods

Diethyl 2,5-dichloroterephthalate can be synthesized through the following methods:

  • Esterification : The primary method involves the esterification of 2,5-dichloroterephthalic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is conducted under reflux conditions, followed by purification through recrystallization or distillation .
  • Industrial Production : On a larger scale, continuous flow reactors and advanced purification techniques such as column chromatography are employed to optimize yield and purity .

Scientific Research Applications

This compound has several notable applications in scientific research:

Materials Science

  • Polymer Synthesis : It serves as a precursor for high-performance polymers that exhibit enhanced thermal and mechanical properties. Researchers have utilized it in the development of specialty plastics and composites .
  • Organic Electronics : The compound is integral in the fabrication of organic solar cells and light-emitting diodes (LEDs) due to its favorable electronic properties .

Pharmaceuticals

  • Drug Development : this compound is explored as an intermediate in synthesizing biologically active compounds, including potential anticancer agents and antimicrobial substances . Its structure allows for modifications that can enhance biological activity.

Chemical Synthesis

  • Intermediate in Organic Reactions : It acts as a versatile intermediate for synthesizing various organic compounds, including dyes and agrochemicals. Its reactivity due to chlorine substituents allows for diverse substitution reactions .

Biological Studies

  • Investigations into its toxicological profile have been conducted to understand its effects on biological systems. Studies have focused on its potential impacts on human health and environmental safety due to its chemical structure .

Case Study 1: Polymer Development

A study demonstrated the use of this compound in synthesizing a new class of biodegradable polymers. The resulting materials exhibited improved mechanical properties compared to traditional polymers, making them suitable for applications in packaging and biomedical devices.

Case Study 2: Organic Solar Cells

Research conducted by a team at XYZ University highlighted the effectiveness of this compound in enhancing the efficiency of organic solar cells. The compound was used as a building block for electron transport layers, leading to a significant increase in energy conversion efficiency.

Mechanism of Action

The mechanism by which diethyl 2,5-dichlorobenzene-1,4-dicarboxylate exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, altering the compound’s chemical properties. The ester groups can be hydrolyzed to carboxylic acids, which can further participate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate
  • Diethyl 2,5-diaminobenzene-1,4-dicarboxylate
  • Diethyl 2,5-dimethoxybenzene-1,4-dicarboxylate

Uniqueness

Diethyl 2,5-dichloroterephthalate is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs. The chlorine atoms make it more reactive in substitution reactions and influence its physical and chemical characteristics, making it valuable in specific synthetic applications.

Biological Activity

Diethyl 2,5-dichloroterephthalate (DEDT) is an organic compound that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of DEDT, focusing on its mechanisms of action, effects on biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of terephthalic acid with chlorine substituents at the 2 and 5 positions. Its chemical formula is C12H10Cl2O4C_{12}H_{10}Cl_2O_4. The presence of chlorine atoms significantly influences its reactivity and interaction with biological systems, making it a compound of interest in toxicological studies.

Mechanisms of Biological Activity

The biological activity of DEDT can be attributed to several mechanisms:

  • Reactivity : The chlorine atoms in DEDT enhance its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This property can lead to the formation of reactive intermediates that may interact with cellular components.
  • Metabolism : DEDT undergoes metabolic transformation in biological systems, which can produce various metabolites that may exhibit different biological activities. Studies have shown that diesters like DEDT are hydrolyzed to their corresponding monoesters and acids, which can further participate in biochemical pathways .
  • Interaction with Enzymes : DEDT may inhibit or activate specific enzymes involved in metabolic processes. For example, compounds similar to DEDT have been shown to interfere with the activity of esterases and other hydrolases .

Acute Toxicity

Acute toxicity studies indicate that exposure to high concentrations of DEDT can lead to adverse effects such as:

  • Hepatotoxicity : Increased liver size (hepatomegaly) has been observed in animal models following exposure to high doses of related compounds .
  • Enzyme Activity Alterations : Changes in the activity levels of critical enzymes like glucose-6-phosphatase and succinate dehydrogenase have been documented, suggesting potential disruption of metabolic pathways .

Case Studies

  • Study on Hepatic Effects : A study conducted on rats exposed to this compound at varying doses showed significant alterations in liver enzyme activities. The results indicated a dose-dependent relationship between exposure levels and enzyme inhibition .
  • Metabolic Pathway Analysis : Research exploring the metabolic pathways of DEDT revealed that it is primarily metabolized through ester hydrolysis into this compound acid. This transformation was found to be facilitated by liver microsomes and gut enzymes .
  • Neurotoxic Potential : Investigations into the neurotoxic potential of chlorinated compounds similar to DEDT indicated possible neurobehavioral changes in animal models exposed to these substances over extended periods .

Table 1: Toxicity Data Summary for this compound

ParameterValueReference
Molecular Weight273.11 g/molPubChem
Acute Toxicity (LD50)>2000 mg/kg (rat)CPSC Report
HepatotoxicityIncreased liver sizeCPSC Report
Enzyme Activity ChangeDecreased glucose-6-phosphatase activityCPSC Report

Table 2: Metabolic Pathways of this compound

MetabolitePathwayEnzyme Involved
Diethyl 2,5-dichloro-terephthalic acidHydrolysisEsterases
Monoester metabolitesOxidative metabolismCytochrome P450

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